Isomannide

Overview

Description

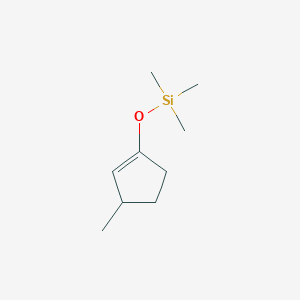

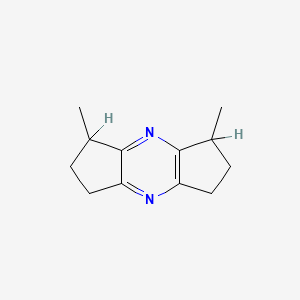

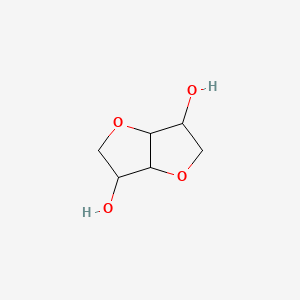

This compound is a structurally rigid bicyclic molecule with a C2 axis of symmetry and two hydroxyl groups at the endo position, making it an attractive scaffold for synthetic applications . Isomannide has been widely used in various fields, including polymer synthesis, pharmaceuticals, and as a catalyst in asymmetric synthesis .

Mechanism of Action

Isomannide, also known as 1,4:3,6-Dianhydromannitol or 1,4:3,6-Dianhydro-D-mannitol, is a derivative of Isosorbide . It is a common intermediate compound that may be used as monomers and building blocks in novel polymers and functional materials, novel organic solvents, medical and pharmaceutical applications, and even as a fuel or fuel additive .

Target of Action

Its derivative, isosorbide, causes vascular relaxation, reducing systolic ophthalmic artery pressure (soap), systolic ocular perfusion pressure (sopp) .

Mode of Action

Its derivative, isosorbide, acts as a prodrug for nitric oxide (no), which is a potent vasodilator gas that is released when the drug is metabolized .

Biochemical Pathways

It has been reported that the oxidation of this compound was successfully achieved using a tempo/laccase system .

Pharmacokinetics

Its metabolites 2-ISMN and 5-ISMN had longer half-lives of 1.75 and 7.6 h respectively .

Result of Action

It has been reported that the oxidation of this compound was successfully achieved using a tempo/laccase system, leading to conversions of up to >99% for the oxidation of this compound to the corresponding ketone .

Action Environment

It has been reported that the reactivity of isosorbide and its epimers, this compound and isoidide with dimethyl carbonate (dmc) has been investigated in different reaction conditions .

Biochemical Analysis

Biochemical Properties

Isomannide plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound derivatives have been used as phase transfer catalysts in asymmetric synthesis . The hydroxyl groups in this compound facilitate hydrogen bonding and other interactions with biomolecules, enhancing its reactivity and specificity in biochemical processes .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have been used in the synthesis of biodegradable polymers, which can interact with cellular components and influence cellular behavior . Additionally, this compound’s role as a chiral auxiliary in pharmaceutical applications can impact cellular functions by modulating the activity of specific enzymes and proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can form hydrogen bonds with enzymes and proteins, influencing their activity and stability . It can also act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, this compound derivatives have been shown to inhibit certain proteases, thereby modulating cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is generally stable, but its derivatives may undergo degradation under specific conditions . Long-term studies have shown that this compound and its derivatives can have sustained effects on cellular function, particularly in in vitro and in vivo studies . These effects are often dependent on the stability and degradation rate of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular processes . At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular functions . Threshold effects have been observed, indicating that the dosage must be carefully controlled to achieve the desired outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating enzyme activity . For example, this compound derivatives have been used to study the metabolic pathways of carbohydrates and their impact on cellular metabolism . These interactions can lead to changes in the levels of specific metabolites and overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . This compound’s ability to form hydrogen bonds with transporters and binding proteins facilitates its movement across cellular membranes and its distribution within tissues .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its activity and function . For instance, this compound derivatives have been shown to localize in the cytoplasm and nucleus, affecting cellular processes such as gene expression and enzyme activity . These localization patterns are crucial for understanding the compound’s biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isomannide is typically synthesized through the dehydration of D-mannitol. The process involves heating D-mannitol in the presence of an acid catalyst, such as sulfuric acid, to remove water molecules and form the bicyclic structure of this compound . The reaction conditions usually include temperatures ranging from 100°C to 150°C and reaction times of several hours .

Industrial Production Methods: On an industrial scale, this compound is produced as a byproduct during the processing of corn oil . The large-scale production involves similar dehydration processes but optimized for higher yields and efficiency. The use of continuous reactors and advanced separation techniques ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Isomannide undergoes various chemical reactions, including oxidation, reduction, and substitution .

Oxidation: this compound can be oxidized using a TEMPO/laccase system, leading to the formation of diketones . This reaction is highly efficient, with conversions of up to 99% .

Reduction: Reduction reactions of this compound are less common but can be achieved using standard reducing agents such as sodium borohydride .

Substitution: this compound can undergo nucleophilic substitution reactions, particularly with dimethyl carbonate, to form dicarboxymethyl derivatives . This reaction is facilitated by the presence of a weak base and results in high yields .

Common Reagents and Conditions:

Oxidation: TEMPO/laccase system, mild conditions.

Reduction: Sodium borohydride, room temperature.

Substitution: Dimethyl carbonate, weak base, moderate temperatures.

Major Products:

Oxidation: Diketones.

Reduction: Reduced this compound derivatives.

Substitution: Dicarboxymethyl derivatives.

Scientific Research Applications

Isomannide has a wide range of applications in scientific research:

Chemistry:

- Used as a building block for the synthesis of biodegradable polymers .

- Acts as a phase transfer catalyst in asymmetric synthesis .

Biology:

Medicine:

- Utilized in the synthesis of pharmaceutically important compounds .

- Investigated for its potential as a protease inhibitor in antiviral therapies .

Industry:

Comparison with Similar Compounds

Isoidide: An epimer of isomannide with different stereochemistry, affecting its reactivity and applications.

Uniqueness: this compound’s unique structure, with its C2 symmetry and endo hydroxyl groups, makes it particularly suitable for specific synthetic applications, such as the formation of chiral ionic liquids and biodegradable polymers . Its rigidity and stability also contribute to its effectiveness as a catalyst and chiral auxiliary .

Properties

CAS No. |

641-74-7 |

|---|---|

Molecular Formula |

C6H10O4 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

(3S,6S)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol |

InChI |

InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4-,5?,6?/m0/s1 |

InChI Key |

KLDXJTOLSGUMSJ-LRUBVUKESA-N |

SMILES |

C1C(C2C(O1)C(CO2)O)O |

Isomeric SMILES |

C1[C@@H](C2C(O1)[C@H](CO2)O)O |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O)O |

Key on ui other cas no. |

28218-68-0 641-74-7 24332-71-6 |

Synonyms |

1,4-3,6-dianhydro-D-mannitol 1,4-3,6-dianhydromannitol isomannide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of isomannide?

A: this compound has the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol. []

Q2: What are the key structural features of this compound?

A: this compound is a bicyclic diol characterized by two fused tetrahydrofuran rings in an endo-endo configuration. This rigid structure and the presence of two hydroxyl groups contribute to its unique properties. []

Q3: Is this compound soluble in water? What about other solvents?

A: Yes, this compound exhibits good solubility in water, methanol, and ethanol. []

Q4: What is the thermal stability of this compound?

A: this compound exhibits good thermal stability. Derivatives like this compound-based polyesters typically start to decompose above 300°C. []

Q5: Can this compound impart specific properties to polymers?

A: Yes, incorporating this compound into polymers can significantly impact their properties. For instance, it can enhance rigidity, increase glass transition temperature (Tg), and influence crystallinity. [, , ]

Q6: Has this compound been explored for catalytic applications?

A: While not a catalyst itself, this compound serves as a valuable building block for chiral ligands used in asymmetric catalysis. For example, this compound-derived phosphines have demonstrated up to 96% enantiomeric excess in the asymmetric hydrogenation of olefins. []

Q7: Can this compound be used to synthesize surfactants?

A: Yes, this compound-based fatty acid monoesters have been synthesized and evaluated for their surfactant properties. These bio-surfactants exhibit promising critical micelle concentration (CMC) and surface tension values. []

Q8: Have computational methods been used to study this compound and its derivatives?

A: Yes, computational chemistry plays a crucial role in understanding this compound's properties and behavior. Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of mannitol dehydration to this compound. [] Additionally, molecular docking and molecular dynamics (MD) simulations have been used to study the interaction of this compound-based peptidomimetics with enzymes like human tissue kallikreins. []

Q9: How do structural modifications of this compound affect its biological activity?

A: Research on this compound-based peptidomimetics as inhibitors for human tissue kallikreins 5 and 7 highlights the impact of structural modifications on activity. Introducing N-protected amino acids into the this compound scaffold led to increased potency, with some derivatives exhibiting submicromolar affinity. []

Q10: Does the stereochemistry of this compound play a role in its applications?

A: Absolutely. The endo-endo configuration of this compound's hydroxyl groups differentiates it from its isomers and significantly influences its reactivity in various chemical reactions and its ability to form specific complexes. [, ]

Q11: What is known about the stability of this compound under different conditions?

A: this compound is hygroscopic, meaning it readily absorbs moisture from the air. [] Specific stability studies under various conditions are crucial for its successful incorporation into different applications.

Q12: Is there information available on the safety profile of this compound?

A12: While this compound derivatives have been explored for pharmaceutical applications, limited information is available regarding the specific toxicity and safety profile of this compound itself. Comprehensive toxicological studies are necessary to ensure its safe utilization.

Q13: What analytical methods are commonly used to characterize this compound and its derivatives?

A13: A variety of techniques are employed to characterize this compound-containing compounds. Common methods include:

- Spectroscopy: Nuclear Magnetic Resonance (NMR) [, , ], Fourier Transform Infrared (FTIR) spectroscopy [] are used for structural elucidation.

- Chromatography: Gas Chromatography (GC) [], Size Exclusion Chromatography (SEC) [, ] are used to analyze molecular weight and purity.

- Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF) Mass Spectrometry [, , ] is used for precise molecular weight determination, especially for polymers and cyclic oligomers.

- Thermal Analysis: Differential Scanning Calorimetry (DSC) [, , , ] provides information on thermal transitions such as glass transition temperature and melting point.

Q14: What is known about the biodegradability of this compound-based polymers?

A: Research indicates that this compound-based polymers, specifically polyesters, can exhibit biodegradability. The degradation rate can be influenced by factors like the type of comonomers used and the polymer's microstructure. []

Q15: How does the dissolution rate of this compound impact its potential applications?

A15: The dissolution rate of this compound is an important consideration for applications where its bioavailability and controlled release are crucial. This factor becomes particularly relevant in pharmaceutical formulations.

Q16: What are some of the key tools and resources available for research on this compound?

A16: Research on this compound benefits from a range of tools and resources, including:

Q17: What are some of the historical milestones in the research and development of this compound?

A17: Research on this compound and its isomers dates back to the early 20th century. Key milestones include:

- Early Synthesis and Characterization: Initial synthesis and structural characterization of this compound and its isomers. [, ]

- Exploration of Pharmaceutical Applications: Investigation of this compound derivatives as potential diuretics and their physiological effects. []

- Emergence as a Bio-Based Building Block: Growing interest in utilizing this compound as a renewable building block for polymers, surfactants, and other materials. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Furanyl)-3-[2-methoxy-6-(4-methylphenyl)-3-pyridinyl]-1,2,4-oxadiazole](/img/structure/B1205893.png)

![2-[4-[(3-Fluorophenyl)methyl]-1-piperazinyl]pyrimidine](/img/structure/B1205898.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-furancarboxamide](/img/structure/B1205899.png)

![N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline](/img/structure/B1205900.png)